molecular formula C11H12BrFO B2380625 4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran CAS No. 1780214-06-3

4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran

Cat. No.: B2380625
CAS No.: 1780214-06-3
M. Wt: 259.118
InChI Key: FGRXYFDRXYGWFH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery. The scaffold incorporates a tetrahydropyran ring, a privileged structure found in numerous bioactive molecules and natural products . The 4-bromophenyl moiety provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. The introduction of a fluorine atom at the 4-position of the pyran ring is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and membrane permeability. Compounds based on the tetrahydropyran structure have been investigated for a wide range of biological activities, including use as biological sensors , and antimicrobial and antifungal agents . This makes this compound a valuable precursor for developing new therapeutic candidates. This product is intended for research applications in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-bromophenyl)-4-fluorooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRXYFDRXYGWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenyl and fluorinated intermediates.

    Formation of Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The bromophenyl and fluorine groups are introduced through substitution reactions, often using reagents such as bromine and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydropyran ring substituted with a bromophenyl group and a fluorine atom. Its molecular formula is C11H10BrFOC_{11}H_{10}BrFO, and it is characterized by its complex structure that facilitates various chemical interactions.

Chemistry

  • Building Block in Organic Synthesis : 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran serves as a precursor for synthesizing more complex molecules. It can be involved in nucleophilic substitutions and cyclization reactions.
  • Material Development : This compound is utilized in the development of new materials, particularly in the synthesis of polymers and nanomaterials. For instance, it has been incorporated into the synthesis of single-molecule diodes, demonstrating promising electrical properties for molecular electronic devices.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. These compounds are being investigated for their potential to combat bacterial infections.
  • Anticancer Properties : Research indicates that tetrahydropyran derivatives may inhibit cancer cell growth. For example, compounds similar to this compound have shown activity against glioblastoma cell lines, suggesting a pathway for therapeutic development targeting specific kinases involved in tumor growth .

Medicine

  • Drug Development : The compound is explored for its pharmacological activities, particularly in designing drugs that target specific biological pathways. The presence of bromine and fluorine enhances its binding affinity to various receptors and enzymes.
  • Experimental Drug Formulations : It has been used in formulations aimed at improving drug solubility and bioavailability, making it a candidate for further clinical trials.

Industry

  • Chemical Intermediates : In industrial applications, this compound acts as an intermediate in the production of various chemicals, including agrochemicals and specialty chemicals.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInvestigated the effects of tetrahydropyran derivatives on glioblastoma cells; showed inhibition of cell proliferation.
Material ScienceUsed as a precursor for synthesizing single-molecule diodes; demonstrated enhanced electronic properties compared to non-fluorinated analogs.
Antimicrobial PropertiesExhibited potential antimicrobial activity against several bacterial strains; ongoing research to confirm efficacy.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromophenyl and fluorine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Properties/Applications
This compound Not Provided C₁₁H₁₁BrFO ~257.12 (estimated) 4-Bromophenyl, 4-fluoro, saturated pyran ring High polarity due to F; potential bioactive intermediate
4-(4-Bromophenyl)-3,6-dihydro-2H-pyran 223555-87-1 C₁₁H₁₁BrO 239.11 4-Bromophenyl, dihydro pyran (one double bond) Reactivity at unsaturated site; 81% synthesis yield
2-(4-Bromophenoxy)tetrahydro-2H-pyran 36603-49-3 C₁₁H₁₃BrO₂ 257.13 4-Bromophenoxy ether, saturated pyran ring Polar due to ether linkage; pharmaceutical intermediate
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine 1094477-13-0 C₁₁H₁₄BrNO 256.14 3-Bromophenyl, 4-amine, saturated pyran ring Basic amine group; 98% purity
(4-Bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone Not Provided C₁₂H₁₃BrO₂ 283.14 4-Bromophenyl, ketone, saturated pyran ring Ketone reactivity (nucleophilic additions)
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran 1339178-00-5 C₁₀H₁₉BrO 235.16 Brominated alkyl chain, saturated pyran ring Hydrophobic; potential for lipid solubility

Key Structural and Functional Differences

Fluorine vs. In contrast, the amine group in 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine adds basicity and hydrogen-bond donor capacity, which may favor interactions with biological targets .

Aromatic vs. Alkyl Substituents Brominated aromatic rings (e.g., in 2-(4-Bromophenoxy)tetrahydro-2H-pyran) enable π-π stacking interactions, whereas alkyl chains (e.g., in 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran) increase hydrophobicity, affecting solubility and membrane permeability .

Conformational Stability Fluorinated pyrans, such as the target compound, may adopt distinct conformations due to the steric and electronic effects of fluorine. X-ray studies of related fluorinated pyrans (e.g., 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile) reveal boat conformations stabilized by intramolecular hydrogen bonds .

Reactivity Ketone-containing analogues like (4-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanone are prone to nucleophilic attacks, whereas the fluorine substituent in the target compound may direct electrophilic substitution reactions .

Biological Activity

4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran is a compound belonging to the class of pyran derivatives, characterized by its unique combination of bromine and fluorine substituents. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrF O. The compound features a tetrahydropyran ring, which is significant for its biological interactions. The presence of bromine and fluorine atoms can influence the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydropyran : Reacting 4-bromobenzaldehyde with a suitable alcohol under acidic conditions to form the tetrahydropyran structure.
  • Fluorination : Using fluorinating agents to introduce the fluorine atom into the structure.

This synthetic pathway allows for the generation of derivatives that may exhibit enhanced biological activities.

Biological Activities

Research indicates that pyran derivatives, including this compound, possess a variety of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
  • Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.
  • Modulation of Signaling Pathways : Pyran derivatives can influence cellular signaling pathways, which is crucial for their therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study investigated the antimicrobial effects of several pyran derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity Investigation :
    • In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines. The compound showed IC50 values comparable to established anticancer drugs, highlighting its potential as a lead compound for further development .
  • Mechanistic Studies :
    • Research focused on understanding the mechanism of action revealed that this compound interacts with cellular receptors involved in apoptosis and cell cycle regulation, providing insights into its therapeutic mechanisms .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerGrowth inhibition in cancer cell lines
Signaling ModulationInteraction with apoptosis pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves diastereoselective cyclization or transition-metal-catalyzed coupling. For example, copper(II)–bisphosphine catalysts enable stereocontrol in tetrahydropyran derivatives by modulating ligand steric effects and solvent polarity . Fluorination can be achieved via nucleophilic substitution (e.g., using KF or AgF) at the 4-position, while bromophenyl groups are introduced via Suzuki-Miyaura cross-coupling . Optimizing reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 substrate:catalyst) improves yields (>70%) and minimizes side products like dehalogenated byproducts .

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the fluorine-coupled splitting of the tetrahydropyran C4 proton (δ ~4.2–4.5 ppm, J = 48–52 Hz) and aromatic protons from the bromophenyl group (δ ~7.3–7.6 ppm). Diastereotopic protons in the pyran ring show distinct coupling patterns (e.g., J = 10–12 Hz for axial-equatorial interactions) .
  • HRMS : Expect molecular ion peaks at m/z ≈ 299.0 (M+H)+ for C₁₁H₁₀BrFO. Isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) confirm bromine presence .

Q. What strategies resolve racemic mixtures during synthesis?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers using hexane:isopropanol (90:10) at 1.0 mL/min . Alternatively, asymmetric catalysis with BINOL-derived ligands induces enantioselectivity (>80% ee) during cyclization .

Advanced Research Questions

Q. How can computational modeling predict reactivity and bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) optimize geometry and compute Fukui indices to identify electrophilic sites (e.g., fluorine at C4) prone to nucleophilic attack .
  • Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., COX-2 or HMG-CoA reductase) using crystal structures (PDB: 5KIR). Key binding motifs include halogen bonding (Br···O) and π-π stacking with phenyl groups .

Q. What methodologies analyze stability under varying pH and temperature?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30) at 25–60°C. Pseudo-first-order kinetics reveal hydrolysis rates (k ≈ 0.05 h⁻¹ at pH 7.4), with fluorinated analogs showing greater stability than chloro derivatives .
  • pH-Rate Profiling : Buffer solutions (pH 1–12) identify degradation pathways (e.g., acid-catalyzed ring-opening or base-induced defluorination) .

Q. How does X-ray crystallography resolve stereochemical ambiguities in substituted tetrahydropyrans?

  • Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) determines absolute configuration. For example, puckering parameters (q₂, θ) distinguish boat vs. chair conformations, while torsion angles (e.g., C2-C1-C11-C12 ≈ −51.4°) confirm substituent orientation . Hydrogen-bonding networks (e.g., N–H···O) stabilize crystal packing, validated via Mercury software .

Notes

  • Conflicting evidence exists on fluorination efficiency: Copper catalysis may offer better stereocontrol than photochemical methods .
  • Bioactivity predictions require validation via in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

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